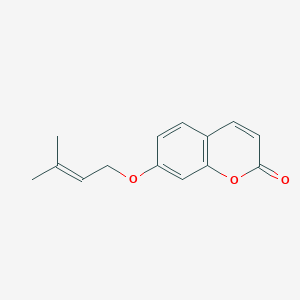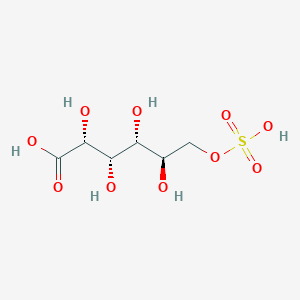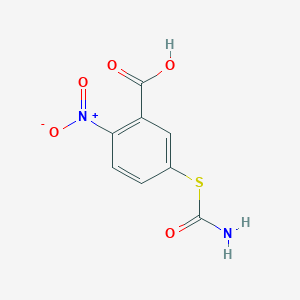
2-Nitro-5-carbamylthiobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-carbamylthiobenzoic acid (NTCB) is a sulfhydryl-specific reagent that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. NTCB is commonly used to modify proteins and peptides for biochemical and biophysical studies.
Mécanisme D'action
2-Nitro-5-carbamylthiobenzoic acid is a sulfhydryl-specific reagent that reacts with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the 2-Nitro-5-carbamylthiobenzoic acid molecule and the cysteine residue. This modification can alter the protein's structure and function, allowing researchers to study its properties in more detail.
Effets Biochimiques Et Physiologiques
The modification of cysteine residues by 2-Nitro-5-carbamylthiobenzoic acid can have a variety of biochemical and physiological effects. In some cases, it can lead to the activation or inhibition of enzymatic activity. In other cases, it can alter protein-protein interactions or affect protein stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Nitro-5-carbamylthiobenzoic acid in lab experiments is its specificity for sulfhydryl groups. This allows researchers to selectively modify specific cysteine residues in proteins. However, 2-Nitro-5-carbamylthiobenzoic acid can also be toxic to cells and can lead to non-specific modifications if not used carefully.
Orientations Futures
There are several future directions for research involving 2-Nitro-5-carbamylthiobenzoic acid. One area of interest is the development of new protein modification techniques using 2-Nitro-5-carbamylthiobenzoic acid and other sulfhydryl-specific reagents. Another area of interest is the use of 2-Nitro-5-carbamylthiobenzoic acid-modified proteins in drug discovery and development. Additionally, there is potential for the use of 2-Nitro-5-carbamylthiobenzoic acid in the development of new diagnostic tests for diseases.
Méthodes De Synthèse
2-Nitro-5-carbamylthiobenzoic acid can be synthesized by the reaction of 2-nitro-5-chlorobenzoic acid with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
2-Nitro-5-carbamylthiobenzoic acid is a versatile reagent that is used in a variety of scientific research applications. It is commonly used to study protein structure and function, as well as protein-protein interactions. 2-Nitro-5-carbamylthiobenzoic acid can also be used to modify peptides and proteins for use in immunoassays and other diagnostic tests.
Propriétés
Numéro CAS |
137091-49-7 |
|---|---|
Nom du produit |
2-Nitro-5-carbamylthiobenzoic acid |
Formule moléculaire |
C8H6N2O4S |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
5-carbamoylsulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |
Clé InChI |
FOXGLOGBTKVYIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Synonymes |
2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
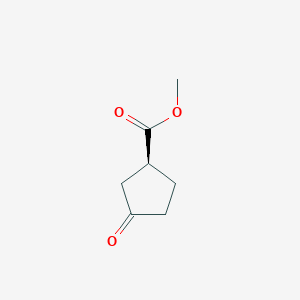
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

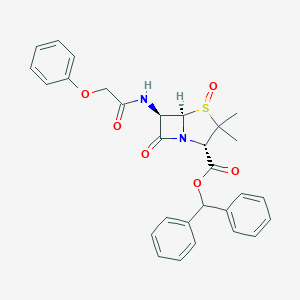

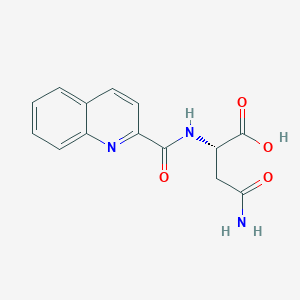

![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)



